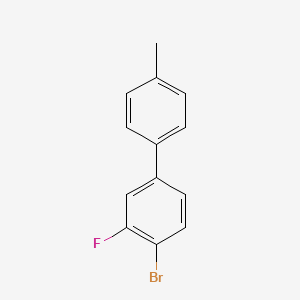
1,2-dimethyl 4,4-difluorocyclopent-1-ene-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-dimethyl 4,4-difluorocyclopent-1-ene-1,2-dicarboxylate is a chemical compound with a unique structure that includes both methyl and fluorine substituents on a cyclopentene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dimethyl 4,4-difluorocyclopent-1-ene-1,2-dicarboxylate typically involves the reaction of norbornadiene with dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate or 1,2,4,5-tetrazine-3,6-di(pyrid-2-yl). These reactions are carried out under controlled conditions to ensure the selective formation of the desired cyclopentene derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-dimethyl 4,4-difluorocyclopent-1-ene-1,2-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Fluorine atoms can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions could introduce a variety of functional groups, such as halides or amines.
Applications De Recherche Scientifique
1,2-dimethyl 4,4-difluorocyclopent-1-ene-1,2-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, allowing the creation of more complex molecules.
Biology: Its derivatives may be explored for potential biological activity, including as enzyme inhibitors or receptor ligands.
Medicine: Research may investigate its potential as a pharmaceutical intermediate or active compound.
Industry: It can be used in the development of new materials, such as polymers with unique properties due to the presence of fluorine atoms.
Mécanisme D'action
The mechanism of action for 1,2-dimethyl 4,4-difluorocyclopent-1-ene-1,2-dicarboxylate depends on its specific application. In general, the presence of fluorine atoms can influence the compound’s reactivity and interactions with other molecules. Fluorine’s high electronegativity can affect the electronic distribution within the molecule, potentially enhancing its stability or reactivity in certain contexts.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-dimethylcyclopent-1-ene-1,2-dicarboxylate: Lacks fluorine atoms, which can significantly alter its chemical properties.
4,4-difluorocyclopent-1-ene-1,2-dicarboxylate: Lacks methyl groups, affecting its steric and electronic characteristics.
1,2-dimethyl 4-fluorocyclopent-1-ene-1,2-dicarboxylate: Contains only one fluorine atom, leading to different reactivity and stability profiles.
Uniqueness
1,2-dimethyl 4,4-difluorocyclopent-1-ene-1,2-dicarboxylate is unique due to the combination of both methyl and fluorine substituents on the cyclopentene ring. This combination can result in distinct chemical properties, such as increased stability, altered reactivity, and potential for unique interactions in various applications.
Propriétés
Numéro CAS |
2680536-38-1 |
|---|---|
Formule moléculaire |
C9H10F2O4 |
Poids moléculaire |
220.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



